Hydroxyammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

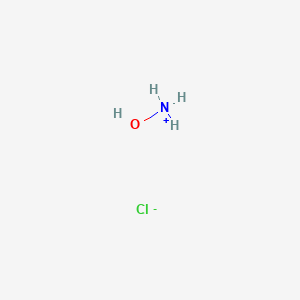

Hydroxyammonium chloride is a useful research compound. Its molecular formula is ClH4NO and its molecular weight is 69.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Photocatalytic Applications

Hydroxyammonium chloride is utilized in the synthesis of bismuth oxychloride nanophotocatalysts. These catalysts are effective in degrading hazardous organic pollutants, demonstrating its role in environmental cleanup efforts. The photocatalysts facilitate the removal of contaminants from water, making them valuable in wastewater treatment processes .

Case Study: Seddigi et al. (2017)

In a study conducted by Seddigi et al., the synthesis of bismuth oxychloride using this compound was explored. The resulting photocatalysts showed high efficiency in degrading organic pollutants under light irradiation, indicating their potential for practical applications in environmental remediation .

Analytical Chemistry

Liquid Chromatography Enhancements

this compound plays a crucial role in enhancing the separation selectivity of liquid chromatography through on-column derivatization. This process improves the analysis of complex mixtures by enabling better resolution of components .

Case Study: Shibukawa et al. (2003)

Shibukawa and colleagues demonstrated that incorporating this compound into liquid chromatographic methods significantly improved separation efficiency. Their findings highlight the compound's importance in refining analytical techniques used in various chemical analyses .

Organic Synthesis

This compound is a critical reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids from carboxylic acids. These compounds are essential intermediates in pharmaceuticals and agrochemicals .

Industrial Applications

- Textile Industry: Used as a fixative for dyes and auxiliary in dyeing processes.

- Rubber and Plastics: Functions as an antioxidant and vulcanization accelerator.

- Corrosion Inhibition: Acts as a corrosion inhibitor in metal treatments.

- Food Industry: Serves as an antioxidant in fatty acids and soaps .

Biological Applications

This compound is involved in biological processes such as nitrification and anammox, which are vital for nitrogen cycling in ecosystems. These reactions are crucial for wastewater treatment, where nitrogen compounds must be managed effectively .

Summary Table of Applications

Analyse Chemischer Reaktionen

Redox Reactions

Hydroxylammonium chloride acts as a strong reducing agent in acidic and neutral conditions, facilitating electron transfer processes.

Reduction of Iron in Analytical Chemistry

In water analysis, hydroxylammonium chloride reduces Fe³⁺ to Fe²⁺, enabling colorimetric detection via α,α-dipyridyl complexation:

Fe3++NH3OH+→Fe2++NO+2H++H2O

The resulting Fe²⁺ forms a pink-red tris(bipyridine) complex detectable at 520 nm .

Reaction with Bromate Ions

In concentrated acidic solutions, hydroxylammonium chloride reacts with sodium bromate (NaBrO₃) to produce N₂O and Br⁻:

3NH3OH++BrO3−+3H+→23N2O+Br−+6H2O

This reaction proceeds through intermediates like HBrO₂ and HBrO, with autocatalytic behavior observed due to bromide ion accumulation .

Oxidation by Bromine

Bromine oxidizes hydroxylammonium chloride to N₂O:

Br2+NH3OH+→21N2O+2Br−+3H++21H2O

The reaction is first-order in both [Br₂] and [NH₃OH⁺] .

Coordination Chemistry

Hydroxylammonium chloride participates in ligand substitution and redox reactions with transition metals.

Reductive Nitrosylation with Metal Porphyrins

Manganese(III) porphyrins (e.g., Mn(TPP)Cl) undergo reductive nitrosylation in the presence of hydroxylammonium chloride, forming nitrosyl complexes:

Mn(TPP)Cl+NH3OH+→Mn(TPP)(NO)+HCl+H2O

The reaction is first-order in both reactants, with a rate constant of 6.2×10−2M−1s−1 .

Oxime Formation

Hydroxylammonium chloride reacts with ketones or aldehydes to form oximes, critical in pharmaceuticals and agrochemicals:

R2C=O+NH3OH+→R2C=N-OH+H++H2O

For example, acetone oxime ((CH3)2C=N-OH) is synthesized quantitatively under mild conditions .

Decomposition and Stability

Hydroxylammonium chloride decomposes exothermically above 155°C, releasing toxic gases:

NH3OHCl→NH3+HCl+NOx

Prolonged exposure to moisture or heat accelerates decomposition, necessitating storage at 2–30°C .

Corrosion Inhibition

Hydroxylammonium chloride forms protective complexes on metal surfaces, reducing oxidation rates. For example, it inhibits iron corrosion in acidic media by adsorbing onto the metal surface and scavenging free radicals .

Eigenschaften

Molekularformel |

ClH4NO |

|---|---|

Molekulargewicht |

69.49 g/mol |

IUPAC-Name |

hydroxyazanium;chloride |

InChI |

InChI=1S/ClH.H4NO/c;1-2/h1H;2H,1H3/q;+1/p-1 |

InChI-Schlüssel |

WCYJQVALWQMJGE-UHFFFAOYSA-M |

Kanonische SMILES |

[NH3+]O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.